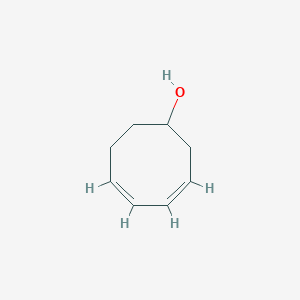

Cycloocta-3,5-dien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

(3Z,5Z)-cycloocta-3,5-dien-1-ol |

InChI |

InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h1-4,8-9H,5-7H2/b3-1-,4-2- |

InChI Key |

SKIAGJWDPJOZMZ-CCAGOZQPSA-N |

Isomeric SMILES |

C\1CC(C/C=C\C=C1)O |

Canonical SMILES |

C1CC(CC=CC=C1)O |

Origin of Product |

United States |

Synthesis and Methodologies for Cycloocta 3,5 Dien 1 Ol

Enzymatic and Biocatalytic Transformations

The application of enzymatic and biocatalytic methods for the synthesis and modification of chiral molecules has become a cornerstone of modern organic chemistry, offering high selectivity under mild reaction conditions. While specific studies focusing exclusively on the enzymatic transformations of cycloocta-3,5-dien-1-ol are not extensively documented in peer-reviewed literature, the principles of biocatalysis can be applied to predict and design effective synthetic routes. The primary strategies would likely involve the kinetic resolution of a racemic mixture of this compound, leveraging the stereoselectivity of enzymes, particularly lipases.

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. The most common approaches for the kinetic resolution of alcohols are enzyme-catalyzed acylation (or transesterification) and the hydrolysis of their corresponding esters.

Lipase-Catalyzed Kinetic Resolution

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are among the most versatile and widely used enzymes in biocatalysis. Their utility stems from their ability to function in non-aqueous environments, their broad substrate tolerance, and their frequent high enantioselectivity. nih.gov The kinetic resolution of cyclic secondary alcohols is a well-established application of lipases.

One potential pathway for the enantioselective synthesis of this compound would be the lipase-catalyzed acylation of the racemic alcohol. In this process, one enantiomer is preferentially acylated to form an ester, leaving the unreacted enantiomer of the alcohol in high enantiomeric excess. The choice of lipase (B570770), acyl donor, and solvent is critical for achieving high conversion and enantioselectivity.

A hypothetical kinetic resolution of (±)-cycloocta-3,5-dien-1-ol is depicted below:

(±)-Cycloocta-3,5-dien-1-ol + Acyl Donor (R)-Cycloocta-3,5-dien-1-yl acetate (B1210297) + (S)-Cycloocta-3,5-dien-1-ol

The success of such a resolution is dependent on the enzyme's ability to discriminate between the two enantiomers. This selectivity is often rationalized by models of the enzyme's active site, where the different spatial arrangements of the substituents around the chiral center of the two enantiomers lead to different binding affinities and reaction rates.

Research on structurally similar compounds provides a strong basis for the feasibility of this approach. For instance, the enzymatic hydrolysis of 3,7-diacetoxycycloheptene derivatives, which also possess a medium-sized ring, has been successfully demonstrated. rsc.org In one study, the hydrolysis of 3,7-diacetoxycycloheptene using electric eel acetylcholinesterase yielded optically pure (3R,7S)-3-hydroxy-7-acetoxycycloheptene. rsc.org While a lipase from Candida cylindracea showed lower enantioselectivity for this specific substrate, it highlights the potential of hydrolases to act on such ring systems. rsc.org

The following table outlines potential lipases and reaction conditions that could be screened for the kinetic resolution of this compound, based on successful resolutions of other cyclic alcohols.

| Lipase Source | Acyl Donor | Solvent | Potential Outcome |

| Candida antarctica Lipase B (CALB) | Vinyl acetate | Toluene | High enantioselectivity is often observed with CALB for a wide range of alcohols. |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate | tert-Butyl methyl ether | PCL is known for its high activity and selectivity in organic media. |

| Porcine Pancreatic Lipase (PPL) | Acetic anhydride (B1165640) | Hexane | A classic lipase that has been used in numerous resolutions. |

Conversely, the enantioselective hydrolysis of a racemic mixture of cycloocta-3,5-dien-1-yl acetate could also be employed. In this scenario, the lipase would preferentially hydrolyze one enantiomer of the ester, yielding an enantioenriched alcohol and the unreacted ester.

Biocatalytic Oxidation

Another potential enzymatic transformation is the oxidation of this compound to the corresponding ketone, cycloocta-3,5-dien-1-one. Oxidoreductases, such as alcohol dehydrogenases (ADHs), are capable of catalyzing the oxidation of alcohols with high chemo- and stereoselectivity. nih.gov This could be particularly useful for a deracemization process, where one enantiomer of the alcohol is oxidized to the ketone, which can then be reduced back to the racemic alcohol, allowing for a theoretical yield of 100% for the desired enantiomer in a kinetic resolution.

While the direct synthesis of this compound via chemical means, such as the SeO₂/O₂ oxidation of cycloocta-1,3-diene (B7949762), has been reported, these methods produce a racemic mixture. researchgate.net Biocatalysis offers a promising avenue to access the enantiomerically pure forms of this compound, which are valuable chiral building blocks for the synthesis of more complex molecules. Further research into the screening of various enzymes and the optimization of reaction conditions is necessary to develop a robust biocatalytic process for this compound.

Reaction Mechanisms and Chemical Transformations of Cycloocta 3,5 Dien 1 Ol

Allylic and Homoallylic Reactivity

The presence of both allylic and homoallylic positions in cycloocta-3,5-dien-1-ol, in addition to the conjugated diene system, gives rise to a rich and varied reactivity profile. The interplay between these functional groups dictates the outcomes of several key chemical transformations.

Selenium dioxide (SeO₂) is a well-established reagent for the allylic oxidation of alkenes, converting them into allylic alcohols or α,β-unsaturated carbonyl compounds. thieme-connect.comadichemistry.com In the context of dienes like cycloocta-1,3-diene (B7949762), the precursor to this compound, SeO₂ oxidation can lead to a mixture of products. A useful synthesis of this compound was developed from cycloocta-1,3-diene. researchgate.net Oxidation of the diene with selenium dioxide in refluxing acetic anhydride (B1165640), with oxygen bubbled through the mixture, yields homoallylic and allylic acetates. researchgate.net Subsequent reduction of the acetate (B1210297) mixture with lithium aluminum hydride (LAH) affords the homoallylic alcohol, this compound. researchgate.net

The mechanism of allylic oxidation with selenium dioxide is believed to proceed through a sequence of pericyclic reactions. thieme-connect.comwikipedia.org The initial step is an ene reaction between the alkene and SeO₂, where the selenium atom acts as the electrophile. wikipedia.orgyoutube.com This forms an allylseleninic acid intermediate. This intermediate then undergoes a ucalgary.calibretexts.org-sigmatropic rearrangement, which typically proceeds through an envelope-like transition state, to give an allylselenite ester. thieme-connect.comwikipedia.org Finally, hydrolysis of this ester yields the allylic alcohol. wikipedia.org The stereochemistry of the final product is often E-selective due to the nature of the ucalgary.calibretexts.org-sigmatropic rearrangement. thieme-connect.comwikipedia.org

In the oxidation of cyclic olefins, the reaction generally occurs within the ring and alpha to the more substituted double bond. youtube.com For bicyclic olefins with rings no larger than seven carbons, oxidation also follows predictable patterns. youtube.com

The reaction conditions, particularly the acidity of the medium, can significantly influence the outcome of SeO₂ oxidations. For instance, performing the oxidation in acetic acid can lead to the formation of acetate esters, which can sometimes halt the reaction at the allylic alcohol stage after hydrolysis. adichemistry.com In some cases, the addition of an acid like salicylic (B10762653) acid can accelerate the initial ene reaction step. thieme-connect.de The use of a buffer, such as potassium phosphate, can also be employed to control the reaction conditions. thieme-connect.com In the synthesis of this compound from cycloocta-1,3-diene, the use of refluxing acetic anhydride favors the formation of the corresponding acetate. researchgate.net

Conjugated dienes, such as the system present in this compound, readily undergo electrophilic addition reactions. ucalgary.calibretexts.org The attack by an electrophile on the π-system leads to the formation of a resonance-stabilized allylic carbocation. libretexts.orgopenstax.org This intermediate can then be attacked by a nucleophile at two different positions, leading to two possible products: the 1,2-adduct and the 1,4-adduct. libretexts.orglibretexts.org

The ratio of these products is often dependent on the reaction conditions. libretexts.org At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster. libretexts.org At higher temperatures, the reaction is under thermodynamic control, favoring the more stable 1,4-adduct. libretexts.org The greater stability of the thermodynamic product often arises from having a more substituted internal double bond. libretexts.org

Table 1: Factors Influencing Electrophilic Addition to Dienes

| Factor | Description |

| Reaction Temperature | Lower temperatures favor the kinetic 1,2-adduct, while higher temperatures favor the thermodynamic 1,4-adduct. libretexts.org |

| Diene Substitution | The initial protonation occurs to form the most stable carbocation, which is typically allylic and more substituted. libretexts.orgopenstax.org |

| Nucleophile | The nature of the nucleophile can influence the final product distribution. |

| Solvent | The solvent can affect the stability of the carbocation intermediate and the transition states. |

The hydroxyl group of an allylic alcohol like this compound is generally a poor leaving group (OH⁻). libretexts.org However, under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which contains the much better leaving group, water (H₂O). libretexts.orglibretexts.org This protonation facilitates nucleophilic substitution reactions.

These substitutions can proceed through either an Sₙ1 or Sₙ2 mechanism. Secondary and tertiary allylic alcohols tend to react via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orglibretexts.org The direct use of allylic alcohols in nucleophilic substitution is an environmentally favorable process as it generates water as the only byproduct. thieme-connect.com Various Lewis acids, such as those based on silver, zinc, and bismuth, can be used to catalyze these direct substitution reactions. thieme-connect.com

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile in an Sₙ2 reaction. libretexts.org This approach proceeds with inversion of configuration at the carbon center. libretexts.org

Mechanistic Studies of Allylic Oxidation (e.g., SeO₂-mediated)

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.com The diene system in this compound makes it a potential substrate for various pericyclic reactions, including cycloadditions and sigmatropic rearrangements. adichemistry.comlibretexts.org

One of the most well-known cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org The 1,3,5-cyclooctatriene (B161208) system, which is structurally related, is known to undergo such reactions. msu.edu

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. libretexts.org A common example is the libretexts.orglibretexts.org sigmatropic rearrangement, also known as the Cope rearrangement for 1,5-dienes and the Claisen rearrangement for allyl vinyl ethers. msu.edu These reactions are highly stereospecific. msu.edu The related ucalgary.calibretexts.org-sigmatropic rearrangement is a key step in the mechanism of allylic oxidation by selenium dioxide. thieme-connect.comwikipedia.org

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. libretexts.orglibretexts.org These reactions are typically initiated by heat (thermal) or light (photochemical) and proceed without the need for catalysts. chemistrylearner.com

The Cope rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. When a hydroxyl group is present at the C3 position of the 1,5-diene, the reaction is termed an oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.comwikipedia.org This variant is particularly relevant to this compound. The initial rearrangement product is an enol, which then tautomerizes to a more stable carbonyl compound, providing a significant thermodynamic driving force for the reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

The reaction can be accelerated by the presence of a base, which deprotonates the hydroxyl group to form an alkoxide. This anionic oxy-Cope rearrangement proceeds at a much faster rate. wikipedia.orgorganic-chemistry.org For instance, treating a 1,5-dien-3-ol with potassium hydride and 18-crown-6 (B118740) ether can increase the reaction rate dramatically. youtube.com The general mechanism involves a concerted, cyclic transition state, often preferring a chair-like conformation to minimize steric interactions. wikipedia.orgnrochemistry.com

Table 1: Comparison of Cope and Oxy-Cope Rearrangements

| Feature | Cope Rearrangement | Oxy-Cope Rearrangement |

| Substrate | 1,5-diene | 1,5-dien-3-ol |

| Product | Isomeric 1,5-diene | Unsaturated carbonyl compound (after tautomerization) |

| Driving Force | Formation of a more thermodynamically stable diene | Formation of a stable carbonyl group |

| Reversibility | Generally reversible masterorganicchemistry.comnrochemistry.com | Generally irreversible due to tautomerization wikipedia.orgyoutube.com |

Sigmatropic rearrangements are classified by the number of atoms over which the sigma bond migrates. While wikipedia.orgwikipedia.org shifts are common for 1,5-dienes, other shifts like jove.comutexas.edu and jove.comfiveable.me are also known. wikipedia.org Thermal jove.comutexas.edu hydrogen shifts are common and proceed via a suprafacial pathway, where the hydrogen atom moves across the same face of the π-system. libretexts.orglibretexts.org For instance, 5-methyl-1,3-cyclopentadiene readily undergoes jove.comutexas.edu-hydrogen shifts at room temperature. libretexts.org

Higher-order shifts such as jove.comnih.gov, chemistrylearner.comjove.com, and nih.govnih.gov are less common. Thermal wikipedia.orgjove.com and jove.comfiveable.me shifts are predicted to proceed through a more strained antarafacial pathway, where the migrating group moves to the opposite face of the π-system. wikipedia.orglibretexts.org Antarafacial hydrogen shifts are generally more feasible in larger, more flexible ring systems. libretexts.org While thermal alkyl wikipedia.orgjove.com shifts are also required to be antarafacial, the alkyl group can invert its stereochemistry to allow for a suprafacial shift, although this is more common in cyclic systems. wikipedia.org

The activation method, either thermal or photochemical, significantly influences the outcome of sigmatropic rearrangements. chemistrylearner.com Thermal reactions proceed from the ground-state highest occupied molecular orbital (HOMO), while photochemical reactions involve the excited-state HOMO. masterorganicchemistry.com This difference in the reacting orbital leads to different stereochemical outcomes as predicted by the Woodward-Hoffmann rules. uniurb.it

For example, a thermal jove.comutexas.edu sigmatropic hydrogen shift is suprafacially allowed, whereas a photochemical wikipedia.orgjove.com shift is suprafacially allowed. libretexts.org Changing the energy source from heat to light can therefore lead to a different constitutional isomer. youtube.com

Table 2: Selection Rules for Sigmatropic Shifts

| Number of Electrons | Activation | Allowed Geometry |

| 4n | Thermal | Antarafacial |

| 4n | Photochemical | Suprafacial |

| 4n + 2 | Thermal | Suprafacial |

| 4n + 2 | Photochemical | Antarafacial |

(Based on Woodward-Hoffmann rules)

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic processes where a conjugated polyene undergoes cyclization to form a cyclic compound with one fewer π-bond and one new σ-bond. pressbooks.pub The reverse reaction is an electrocyclic ring-opening. libretexts.org These reactions are also governed by the principles of orbital symmetry, with the stereochemical outcome dependent on whether the reaction is induced by heat or light. pressbooks.pubyoutube.com

For a conjugated diene system like that in this compound, a 4π-electron electrocyclic ring closure would lead to a cyclobutene (B1205218) derivative. masterorganicchemistry.comlibretexts.org Under thermal conditions, the Woodward-Hoffmann rules predict a conrotatory motion, where the terminal lobes of the HOMO rotate in the same direction. uniurb.itjove.com Under photochemical conditions, the reaction proceeds via a disrotatory motion, with the lobes rotating in opposite directions. uniurb.ityoutube.com The equilibrium between the open and closed forms depends on factors like ring strain; for instance, the cyclobutene to 1,3-butadiene (B125203) equilibrium often favors the open-chain diene to relieve ring strain. utexas.edupressbooks.pub

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. fiveable.mewikipedia.org This reaction is a powerful tool in organic synthesis for constructing cyclic systems with good stereochemical control. wikipedia.orgmasterorganicchemistry.com The conjugated diene system in this compound allows it to act as the diene component in this reaction. masterorganicchemistry.com

The reaction is typically thermally allowed and proceeds in a concerted, suprafacial manner with respect to both the diene and the dienophile. fiveable.mewikipedia.org The reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor, although inverse-electron-demand Diels-Alder reactions are also known. libretexts.orgorganic-chemistry.org The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com In cyclic dienes like this compound, the ring system can influence the feasibility of achieving the necessary s-cis conformation. masterorganicchemistry.com For example, cycloocta-1,3,5-triene can react as a dienophile through its valence tautomer, bicyclo[4.2.0]octa-2,4-diene. rsc.org

Table 3: Key Features of the Diels-Alder Reaction

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition jove.comwikipedia.org |

| Components | Conjugated diene (4π electrons) and a dienophile (2π electrons) masterorganicchemistry.comlibretexts.org |

| Product | Six-membered ring (cyclohexene derivative) wikipedia.orgmasterorganicchemistry.com |

| Mechanism | Concerted, pericyclic wikipedia.org |

| Stereochemistry | Suprafacial-suprafacial addition, stereochemistry of reactants is retained fiveable.me |

| Driving Force | Formation of two new, stable σ-bonds from two π-bonds organic-chemistry.org |

Higher-Order Cycloadditions (e.g., [8+2], [6+4], [5+3])

Higher-order cycloadditions, which involve more than six π-electrons, are powerful reactions for the synthesis of large ring systems. fiveable.me While specific documented examples of this compound participating in these reactions are scarce, its structure suggests potential utility, particularly in [6+4] cycloadditions.

In a potential [6+4] cycloaddition, the diene portion of this compound could serve as the 4π-electron component, reacting with a 6π-electron partner like tropone (B1200060) or a fulvene. wikipedia.org Such reactions are thermally allowed and typically form ten-membered bicyclic systems. wikipedia.orgorganicreactions.org The reaction of the diene system in this compound with a triene would be expected to yield a bicyclo[4.4.1]undecene derivative. However, these reactions often face challenges with periselectivity, leading to mixtures of products from competing pericyclic events. organicreactions.org Metal catalysis, often employing chromium(0) complexes, can enhance the selectivity and broaden the scope of reactants for [6+4] cycloadditions. wikipedia.orgorganicreactions.org

The [8+2] cycloaddition, which combines an eight-π-electron system with a two-π-electron dienophile to form a ten-membered ring, is another theoretically relevant transformation. fiveable.mealgoreducation.com For this compound to participate as the 8π component, it would require further unsaturation to form a cyclooctatetraene (B1213319) derivative. These reactions are crucial in the synthesis of various complex natural products and other biologically active compounds. algoreducation.com

Table 1: Theoretical Higher-Order Cycloaddition Reactions

| Cycloaddition Type | π-Electron Components | Potential Reactant with this compound system | Expected Product Core Structure |

|---|---|---|---|

| [6+4] | 6π (Triene) + 4π (Diene) | Tropone (as 6π component) | Bicyclo[4.4.1]undecene |

| [8+2] | 8π (Tetraene) + 2π (Dienophile) | A cyclooctatetraenol derivative + Alkene | Fused cyclodecene (B14012633) ring system |

Intramolecular Cycloadditions

The structure of this compound is well-suited for derivatization to enable intramolecular cycloadditions. By attaching a reactive π-system (a dienophile or another diene) to the hydroxyl group via a tether of appropriate length, complex polycyclic structures can be synthesized in a single step. sandiego.edu

For instance, esterification or etherification of the alcohol with a moiety containing an alkene, such as acryloyl chloride or an allyl halide, would position a dienophile for an intramolecular Diels-Alder ([4+2]) reaction with the diene of the cyclooctane (B165968) ring. The success and stereochemical outcome of such reactions are highly dependent on the length and conformational flexibility of the tether connecting the diene and dienophile. sandiego.eduwilliams.edu A three or four-atom tether is often optimal for facilitating these transformations, leading to the formation of new six-membered rings and creating multiple stereocenters with high control. nih.gov

Table 2: Hypothetical Intramolecular Cycloaddition

| Derivative of this compound | Tether Type | Cycloaddition Type | Resulting Structure |

|---|---|---|---|

| Cycloocta-3,5-dien-1-yl acrylate | Ester Linkage (3 atoms) | Intramolecular [4+2] | Tricyclic lactone |

Dipolar Cycloaddition Reactions

The double bonds within this compound can serve as effective dipolarophiles in 1,3-dipolar cycloadditions. This class of reactions, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This provides a direct route to synthesizing complex heterocyclic structures fused to the eight-membered ring.

The reaction is a concerted, pericyclic process involving 4 π-electrons from the 1,3-dipole and 2 π-electrons from one of the alkene moieties of the cyclooctadiene ring. organic-chemistry.org A wide variety of 1,3-dipoles can be employed, each leading to a different class of heterocycle. For example, reaction with an azide (B81097) would yield a triazoline, which could be subsequently oxidized to a more stable triazole. Similarly, reaction with a nitrile oxide would produce an isoxazoline, and a nitrone would yield an isoxazolidine. youtube.comnumberanalytics.com The regioselectivity of the addition can often be influenced by steric and electronic factors of both the dipole and the dipolarophile. numberanalytics.com

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Azide (R-N₃) | C=C bond of this compound | Triazoline |

| Nitrile Oxide (R-CNO) | C=C bond of this compound | Isoxazoline |

| Nitrone (R₂C=N⁺(R)O⁻) | C=C bond of this compound | Isoxazolidine |

Oxidative and Reductive Transformations

Chemoselective and Regioselective Oxidation of Double Bonds

The non-conjugated diene system of this compound allows for selective oxidation reactions. The presence of two isolated double bonds means that chemoselective mono-epoxidation can be achieved using controlled amounts of an epoxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). The hydroxyl group may direct the epoxidation to the closer double bond (the C5-C6 bond) due to hydrogen bonding with the oxidant.

Furthermore, the regioselectivity of oxidation is a key consideration. While epoxidation attacks the π-bond, other oxidative pathways can occur at the allylic positions (C2, C7, or C4). Free radical-mediated oxidation, for instance, can lead to the formation of hydroperoxides at these allylic sites. nih.govnih.govacs.org The specific products formed can be influenced by the reaction conditions and the presence of substituents. nih.govacs.org Studies on similar cycloalkenes have shown that epoxidation is often favored over allylic C-H activation, particularly with certain metal-based catalysts. nih.gov

Table 4: Potential Selective Oxidation Reactions

| Reagent/Condition | Target Site | Primary Product Type |

|---|---|---|

| 1 eq. mCPBA | C5=C6 double bond | Mono-epoxide |

| Excess mCPBA | Both double bonds | Di-epoxide |

| SeO₂ | Allylic C-H | Allylic alcohol or ketone |

Selective Hydrogenation of the Diene System

Selective hydrogenation of one of the two double bonds in this compound to yield a cyclooctenol is a synthetically valuable transformation. Achieving this selectivity requires a catalyst that can differentiate between the two alkenes or a catalyst system that can be controlled to prevent over-reduction to the fully saturated cyclooctanol.

Homogeneous catalysts have shown great promise in this area. For example, iridium cluster catalysts have been used for the selective hydrogenation of 1,5-cyclooctadiene (B75094) to cyclooctene (B146475) with high activity and selectivity, effectively suppressing the formation of the fully saturated cyclooctane. epa.gov This selectivity is proposed to arise from an "anchor-type" interaction where one double bond coordinates to the metal cluster, facilitating the hydrogenation of the other. Similar principles could be applied to this compound. Another strategy involves the temporary protection of one double bond. For instance, hydroboration of the less sterically hindered double bond with a bulky borane (B79455) like 9-BBN-H can protect it, allowing for the catalytic hydrogenation of the remaining double bond, followed by removal of the borane group. organic-chemistry.org

Table 5: Catalysts for Selective Hydrogenation of Cyclooctadienes

| Catalyst System | Substrate Example | Selectivity Outcome | Reference |

|---|---|---|---|

| Iridium Clusters (e.g., [Ir₄(CO)₁₂]) | 1,5-Cyclooctadiene | High selectivity for Cyclooctene | epa.gov |

| Rhodium-CAAC Complexes | Substituted Aromatics | cis-Selective hydrogenation | tcichemicals.com |

Oxidative Rearrangements (e.g., involving epoxides)

The epoxides derived from this compound are valuable intermediates for further transformations, notably oxidative rearrangements. Upon treatment with a Brønsted or Lewis acid, epoxides can undergo rearrangement to form carbonyl compounds. rsc.org

Starting with the mono-epoxide of this compound, an acid catalyst would first protonate the epoxide oxygen, making the carbons more electrophilic. youtube.com The subsequent step involves a hydride or alkyl shift to one of the adjacent carbons, leading to the formation of a ketone. The direction of this rearrangement (Meinwald rearrangement) is influenced by the substitution pattern of the epoxide and the stability of the potential carbocation-like intermediates formed during the transition state. rsc.org For an epoxide at the C5-C6 position of the cyclooctadienol, a 1,2-hydride shift could lead to the formation of a ketone at either C5 or C6. The presence of the hydroxyl group and the remaining double bond would influence the regiochemical outcome of this rearrangement. Such enzymatic cationic epoxide rearrangements have been identified in the biosynthesis of complex natural products. nih.gov

This sequence of epoxidation followed by acid-catalyzed rearrangement provides a strategic method to convert an alkene functionality into a ketone within the eight-membered ring, further diversifying the synthetic utility of this compound.

Catalytic Applications and Coordination Chemistry

Transition Metal-Catalyzed Transformations

Transition metal complexes are powerful tools for a vast array of chemical transformations. nih.gov Ligands play a crucial role in tuning the activity, selectivity, and stability of these catalysts. The diene moiety of cycloocta-3,5-dien-1-ol suggests its potential use as a ligand in several important catalytic reactions, analogous to the well-established chemistry of cycloocta-1,5-diene (B8815838) (COD).

Hydrogenation is a fundamental reaction in organic synthesis, and transition metal catalysts are often employed to facilitate the addition of hydrogen across unsaturated bonds. While specific studies detailing the use of this compound in hydrogenation are not prominent, the behavior of related complexes provides a strong precedent. For instance, iridium complexes containing the cycloocta-1,5-diene (COD) ligand, such as [IrCl(COD)]2, are well-known catalyst precursors for hydrogenation and transfer hydrogenation. researchgate.net

In some systems, the COD ligand itself can be hydrogenated and displaced from the metal center under transfer hydrogenation conditions, particularly at elevated temperatures in the presence of a base, to generate the active catalytic species. researchgate.net The use of functionalized ligands is a key strategy for developing more active and selective catalysts, including those based on earth-abundant metals like iron and cobalt. acs.orgnih.gov The hydroxyl group on this compound could influence catalytic activity, potentially through hydrogen bonding or by serving as a secondary coordination site, a concept known as hemilability. Furthermore, systems have been developed where the ligand itself can participate in hydrogen storage and transfer, demonstrating the sophisticated roles a ligand can play in catalysis. nih.govrsc.org

Hydrofunctionalization involves the addition of an H-Y bond (where Y can be NR2, OR, B(OR)2, etc.) across a carbon-carbon multiple bond and represents a highly atom-economical method for synthesizing functionalized molecules. uni-regensburg.dedntb.gov.uaresearchgate.net The hydrofunctionalization of 1,3-dienes, which are structurally related to the core of this compound, is a well-explored area. Nickel-catalyzed hydrofunctionalization of 1,3-dienes, for example, can proceed via metal-allyl intermediates, and controlling the chemo-, regio-, and stereoselectivity is a primary challenge. nih.gov

The application of this compound as a ligand in such reactions could offer unique selectivity. The hydroxyl group could act as an internal directing group, influencing the regioselectivity of the H-Y addition to the coordinated diene. Alternatively, it could participate in the catalytic cycle itself, potentially acting as a proton shuttle or modifying the electronic properties of the metal center.

| Catalytic Reaction | Metal | Mechanistic Aspect / Role of Diene Ligand | Reference |

| Hydrogenation | Iron, Cobalt | Ligand modulates electronic structure and functional group tolerance. | acs.org |

| Transfer Hydrogenation | Iridium | COD ligand can be hydrogenated to generate the active catalyst. | researchgate.net |

| Hydrocyanation | Nickel | Ligand controls regioselectivity and enantioselectivity of HCN addition to dienes. | nih.gov |

| Hydrophosphinylation | Nickel | [Ni/Brønsted acid] co-catalysis enables regio- and enantioselective addition to 1,3-dienes. | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govuva.es The performance of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center. While this compound has not been specifically reported as a ligand in major cross-coupling reactions like Suzuki or Heck couplings, the principle of ligand functionalization is central to this field. researchgate.net

Functionalized ligands are designed to fine-tune the steric and electronic environment of the metal catalyst, thereby controlling the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The hydroxyl group of this compound could serve as an anchor point to attach the ligand to a solid support or to introduce other functional groups, creating a more complex, task-specific ligand architecture. mdpi.com

Olefin metathesis is a powerful reaction for the rearrangement of carbon-carbon double bonds, with applications ranging from the synthesis of complex molecules to polymer chemistry. nih.gov Dienes are common substrates in Ring-Closing Metathesis (RCM) to form cyclic olefins. While this compound is already cyclic, the diene functionality is a key reactive motif in metathesis chemistry. The presence and position of the hydroxyl group could influence the reactivity of the diene system if it were to participate in intermolecular cross-metathesis or ring-opening metathesis polymerization (ROMP) reactions.

Role as a Ligand in Organometallic Complexes

The most established role for cyclic dienes in organometallic chemistry is as spectator ligands that stabilize a metal center, which then acts as a precursor for catalytically active species. The synthesis of this compound from cycloocta-1,3-diene (B7949762) provides an accessible route to this functionalized diene, allowing for its potential incorporation into metal complexes. researchgate.net

The synthesis of transition metal complexes with cyclooctadiene ligands is well-established. A classic example is the reaction of metal halides with the diene. Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(COD)Cl]2, is synthesized from an iridium salt and 1,5-cyclooctadiene (B75094) and serves as a precursor for numerous other iridium catalysts. acs.org Similarly, rhodium complexes like [(COD)Rh(μ²-Cl)]2 are common starting materials in catalysis. researchgate.net

It is reasonable to expect that this compound could replace unfunctionalized COD in the synthesis of analogous complexes. The diene would likely coordinate to the metal in an η⁴-fashion. The hydroxyl group could remain as a pendant, non-coordinating group, or it could interact with the metal center, particularly if there is an open coordination site. This interaction could stabilize the complex or render the ligand hemilabile, where the hydroxyl group can reversibly coordinate and de-coordinate, potentially opening up a site for substrate binding during a catalytic cycle. The reactivity of rhodium complexes with related cycloocta-1,3,5-triene ligands highlights the diverse coordination and rearrangement possibilities of these eight-membered ring systems. rsc.org

| Complex | Metal | Ligands | Role / Application | Reference |

| [IrCl(COD)]2 | Iridium(I) | 1,5-Cyclooctadiene, Chloride | Catalyst precursor for hydrogenation and other reactions. | researchgate.netacs.org |

| [(COD)Rh(μ-Cl)]2 | Rhodium(I) | 1,5-Cyclooctadiene, Chloride | Precursor for rhodium-NHC complexes and catalysts. | researchgate.net |

| (η⁶-CHT)(η⁴-COD)Fe | Iron(0) | 1,3,5-Cycloheptatriene, 1,5-Cyclooctadiene | Catalyst precursor. | |

| [Cp*Rh(COT)] | Rhodium(I) | Pentamethylcyclopentadienyl, Cyclooctatetraene (B1213319) | Studied for reactivity and bonding. |

Hapticity and Coordination Modes of the Diene System

The conjugated diene system of this compound offers various possibilities for coordination to a metal center. The hapticity of a ligand, denoted by the Greek letter η (eta), describes the number of contiguous atoms of the ligand that are bonded to the metal. For a diene system, the most common coordination modes are η² and η⁴.

In an η²-coordination mode, only one of the double bonds of the diene system interacts with the metal center. This type of bonding is common for 16-electron square planar complexes. In contrast, the η⁴-coordination mode involves the interaction of all four carbon atoms of the conjugated diene system with the metal center. This is a very common coordination mode for conjugated dienes, as it allows for strong back-bonding from the metal to the ligand's π* orbitals.

While specific studies on the hapticity of this compound are limited, research on analogous compounds provides significant insights. For instance, in studies of rhenium complexes, the related ligand cyclohepta-3,5-dien-1-ol (B15387990) has been shown to bind to the metal center in an η⁴ manner. acs.org This suggests that this compound would also predominantly coordinate through its diene system in a tetrahapto fashion. The flexibility of the eight-membered ring can accommodate the geometric requirements for η⁴-coordination, allowing for effective overlap of the diene's π-orbitals with the d-orbitals of the metal.

The presence of the hydroxyl group can also influence the coordination behavior, potentially leading to hemilabile character, where the oxygen atom can coordinate and de-coordinate from the metal center, which can be a crucial aspect in catalytic cycles.

Table 1: Common Coordination Modes of Diene Systems

| Hapticity | Description | Electron Donation | Example Ligand System |

|---|---|---|---|

| η² | Coordination through one double bond. | 2 electrons | Ethene |

| η⁴ | Coordination through the conjugated diene system. | 4 electrons | 1,3-Butadiene (B125203) |

Ligand Exchange Reactions and Reactivity within the Coordination Sphere

Ligand exchange reactions are fundamental to organometallic chemistry and catalysis, as they allow for the introduction of substrates and the release of products from a metal's coordination sphere. The this compound ligand, when part of a metal complex, can participate in or be the subject of such exchange reactions.

The reactivity of coordinated this compound can be influenced by the nature of the metal center, its oxidation state, and the other ligands present. The diene moiety is generally considered a soft ligand and will preferably bind to soft metal centers. The strength of the metal-diene bond will determine the lability of the this compound ligand in exchange reactions.

A pertinent example of a ligand exchange reaction involves a rhenium complex where the analogous cyclohepta-3,5-dien-1-ol displaces a naphthalene (B1677914) ligand. acs.org This demonstrates that functionalized cyclic dienes can readily participate in ligand substitution processes. It is plausible that this compound would exhibit similar reactivity, potentially displacing weakly bound ligands to form stable diene complexes.

Furthermore, reactions can occur within the coordination sphere involving the this compound ligand itself. For instance, the hydroxyl group could be deprotonated to form an alkoxide that can coordinate to the metal center, leading to a bidentate [η⁴-diene, κ¹-O] coordination mode. Such transformations can have a profound impact on the electronic and steric properties of the complex and its subsequent reactivity.

Catalytic Activity of this compound Metal Complexes

While the catalytic applications of metal complexes containing this compound as a ligand are not yet extensively documented, the structural features of this ligand suggest potential in various catalytic transformations. By analogy with other cyclooctadiene complexes, several areas of catalysis can be envisaged.

Complexes of iridium with cycloocta-1,5-diene are known to be active catalysts for the isomerization and hydrogenation of unsaturated alcohols. psu.edu Given the presence of both a diene system and a hydroxyl group, metal complexes of this compound could potentially catalyze similar reactions. The hydroxyl group could play a crucial role in substrate binding and activation.

Iron complexes containing cycloocta-1,5-diene have been investigated for hydroformylation and cyclotrimerization reactions. lookchem.com It is conceivable that analogous iron complexes of this compound could exhibit catalytic activity in these or related C-C bond-forming reactions. The electronic properties of the diene, modulated by the hydroxyl group, might influence the selectivity and efficiency of such catalytic processes.

The development of catalysts from this compound would likely involve its coordination to a suitable metal precursor, followed by activation to generate a catalytically active species. The hemilabile nature of the hydroxyl group could be exploited to create a vacant coordination site, which is often a key step in a catalytic cycle.

Biocatalytic Processes

The chirality of this compound, arising from the stereocenter at the carbon atom bearing the hydroxyl group, makes it a prime candidate for biocatalytic transformations. Enzymes, with their inherent stereoselectivity, can be employed for the modification and resolution of this and similar chiral molecules.

Enzymatic Modifications and Derivatizations

Enzymes, particularly lipases, are widely used for the modification of alcohols through acylation and deacylation reactions. These reactions are typically performed under mild conditions and can exhibit high levels of chemo-, regio-, and stereoselectivity.

A common enzymatic modification is transesterification, where an alcohol is acylated using an activated acyl donor, such as a vinyl ester. For this compound, a lipase-catalyzed acylation would lead to the corresponding ester. This transformation can be highly selective for one enantiomer of the alcohol, providing a basis for kinetic resolution. Lipases from various sources, such as Candida antarctica lipase (B570770) B (CALB), are known to be effective for such reactions. nih.gov

The derivatization of the hydroxyl group can be a valuable step in a synthetic sequence, for example, to protect the alcohol functionality or to introduce a new functional group. The mild and selective nature of enzymatic reactions makes them an attractive alternative to traditional chemical methods, especially when dealing with sensitive substrates containing multiple functional groups like this compound.

Stereoselective Biocatalysis

Stereoselective biocatalysis offers a powerful tool for the synthesis of enantiomerically pure compounds. For a racemic mixture of this compound, an enzymatic kinetic resolution can be employed to separate the two enantiomers. wikipedia.org

In a typical kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemate, leaving the other enantiomer unreacted. For an alcohol like this compound, a lipase-catalyzed acylation is a common strategy. youtube.com For instance, the (R)-enantiomer might be selectively acylated to its corresponding ester, while the (S)-enantiomer remains as the alcohol. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. High E-values are desirable for obtaining products with high enantiomeric excess (ee).

While specific studies on the enzymatic resolution of this compound are not abundant, the successful resolution of other cyclic diols, such as cis-1,3-cyclohexanediol, via lipase-catalyzed transesterification with excellent enantioselectivity demonstrates the feasibility of this approach for similar substrates. nih.gov This suggests that a similar strategy could be effectively applied to obtain enantiomerically enriched or pure forms of this compound, which would be valuable building blocks for asymmetric synthesis.

Table 2: Key Concepts in Stereoselective Biocatalysis

| Concept | Description | Application to this compound |

|---|---|---|

| Kinetic Resolution | Separation of enantiomers in a racemic mixture based on the differential reaction rates with a chiral catalyst (e.g., an enzyme). | Separation of (R)- and (S)-cycloocta-3,5-dien-1-ol via selective enzymatic acylation. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral substance, expressed as the percentage of one enantiomer in excess of the other. | Quantifies the enantiopurity of the resulting alcohol and ester after kinetic resolution. |

| Enantiomeric Ratio (E) | A measure of the stereoselectivity of a kinetic resolution, representing the ratio of the rate constants for the reaction of the two enantiomers. | Indicates the effectiveness of a particular enzyme in resolving racemic this compound. |

Computational and Theoretical Chemistry Studies

Conformational Analysis and Dynamics

The conformational behavior of cyclooctane (B165968) rings is notably complex, characterized by a variety of low-energy structures and relatively low barriers to interconversion. For cycloocta-3,5-dien-1-ol, the introduction of sp²-hybridized centers and a hydroxyl substituent further diversifies the potential conformational space.

Determination of Stable Conformations (e.g., Chair, Boat, Twist-boat forms)

Cyclooctane itself is known to exist in several key conformations, including boat-chair (BC), crown (C), boat-boat (BB), and twist-chair-chair (TCC) forms. The presence of the double bonds in this compound significantly influences these preferences. Theoretical studies on related cyclooctadienes, such as 1,5-cyclooctadiene (B75094), have shown that the twist-boat conformation is often the most stable. It is reasonable to infer that this compound would also adopt a limited set of stable conformations, likely variations of the twist-boat and boat-chair forms, to alleviate torsional and angle strain. The exact preference would be determined by the interplay between the planar diene segment and the more flexible saturated portion of the ring, as well as the positioning of the hydroxyl group.

Energy Profiles of Ring Inversion and Pseudorotation

The interconversion between different conformations of eight-membered rings occurs through processes of ring inversion and pseudorotation. These pathways involve traversing specific transition states with defined energy barriers. For instance, studies on sterically hindered (Z,Z)-cycloocta-1,3-dienes have revealed energetic barriers for ring inversion to be in the range of 88-95 kJ/mol, as determined by dynamic NMR spectroscopy. nih.gov While not directly applicable to the 3,5-diene isomer, this indicates that significant energy is required for such conformational changes. The energy profile for this compound would be unique, with the diene system and the hydroxyl group influencing the heights of the energy barriers between different conformers. The specific pathways would involve complex motions of the carbon framework to avoid unfavorable steric interactions and eclipsing strain.

Influence of Substituents on Conformational Preferences

Substituents play a crucial role in dictating the most stable conformation of a cyclic molecule by introducing steric and electronic effects. In this compound, the hydroxyl group can occupy pseudo-axial or pseudo-equatorial positions in the various ring conformations. Generally, bulky substituents on cyclohexane (B81311) rings prefer equatorial positions to minimize 1,3-diaxial interactions. A similar principle applies to cyclooctane rings, although the conformational landscape is more complex. The hydroxyl group in this compound would likely favor a position that minimizes steric clashes with the rest of the ring and potentially participates in intramolecular hydrogen bonding with the π-system of the diene, which could stabilize certain conformations. The diene system itself imposes a degree of planarity on a portion of the ring, which in turn restricts the available conformations for the rest of the ring and influences the preferred orientation of the hydroxyl group.

Dynamic NMR and Computational Studies of Conformational Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful experimental technique for studying conformational equilibria in flexible molecules. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions. While specific DNMR studies on this compound are not readily found, research on related cyclophane systems has demonstrated the utility of variable temperature ¹H NMR in examining the populations of different conformers and the energy barriers between them. researchgate.net Computational methods, such as Density Functional Theory (DFT), complement DNMR by providing calculated energies of different conformers and the transition states that connect them, thus offering a detailed picture of the conformational equilibrium. For this compound, a combined experimental and computational approach would be necessary to fully characterize its dynamic behavior in solution.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides invaluable tools for understanding the mechanisms of chemical reactions by allowing for the characterization of transition states and the calculation of reaction energy profiles.

DFT and Ab Initio Calculations of Transition States

Density Functional Theory (DFT) and ab initio methods are widely used to model reaction pathways. For reactions involving this compound, such as oxidation or rearrangement, these computational techniques can be employed to locate the transition state structures and calculate their energies. For example, a theoretical study on the intramolecular Diels-Alder reaction of a related cyclooctatrienone derivative utilized DFT calculations with the M05-2X functional to explore the potential energy surface and identify the transition states for different reaction pathways. mdpi.com This level of theory allows for the detailed analysis of bond-forming and bond-breaking processes. A similar approach could be applied to understand the reactivity of this compound, providing insights into the stereochemical outcomes of its reactions and the factors that control its chemical transformations.

Energy Barriers and Reaction Pathways

Theoretical studies have been instrumental in elucidating the potential energy surfaces associated with the formation and transformation of this compound and related compounds. While specific data for the direct formation of this compound is not extensively detailed in the provided search results, analogous systems offer valuable insights into the energy barriers and reaction pathways that are likely to be involved.

For instance, the intramolecular Diels-Alder (IMDA) reaction of a closely related compound, (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, has been investigated using Bonding Evolution Theory (BET) at the M05-2X/cc-pVTZ level of theory. mdpi.com This study revealed multiple competing reaction pathways. One pathway involves a mdpi.commdpi.com sigmatropic rearrangement with a calculated activation barrier of 31.3 kcal/mol. mdpi.com Another pathway proceeds through a tautomerization step with a higher activation Gibbs free energy of 56.6 kcal/mol, followed by the Diels-Alder cycloaddition which has a much lower barrier of 12.0 kcal/mol. mdpi.com A direct Diels-Alder reaction was also considered but was found to have a significantly higher activation barrier of 63.9 kcal/mol. mdpi.com These findings highlight the complexity of reaction pathways in eight-membered ring systems and underscore the importance of computational chemistry in identifying the most kinetically and thermodynamically favorable routes.

While a direct computational analysis of the energy barriers for the synthesis of this compound itself is not available in the provided results, the synthesis has been achieved experimentally through the oxidation of cycloocta-1,3-diene (B7949762) with selenium oxide. researchgate.net This suggests a reaction pathway involving allylic oxidation, a process that could be computationally modeled to determine its energy profile.

Solvent Effects on Reaction Energetics

The influence of solvents on reaction rates and equilibria is a fundamental aspect of chemical reactivity. Computational models, particularly those employing continuum solvent models like the Polarizable Continuum Model (PCM), are powerful tools for quantifying these effects. While specific studies on the solvent effects on the reaction energetics of this compound are not detailed in the search results, general principles derived from related systems can be applied.

For Diels-Alder reactions, a class of reactions relevant to the synthesis of cyclic compounds, solvent effects can be significant. researchgate.net The choice of solvent can influence the reaction rate and even the stereoselectivity of the products. researchgate.net For example, in the study of the IMDA reaction of (2E,4Z,6Z)-2(allyloxy)cycloocta-2,4,6-trien-1-one, the calculations were performed in the gas phase. The inclusion of solvent effects in such calculations would likely alter the calculated energy barriers and reaction energies, potentially favoring one reaction pathway over another. Generally, polar solvents tend to stabilize polar transition states more than nonpolar reactants, which can lead to an acceleration of the reaction rate. The magnitude of this effect would depend on the specific solvent and the nature of the transition state for the formation of this compound.

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation and conformational analysis of molecules.

NMR Chemical Shift Prediction and Analysis for Structural Assignment

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for chemists. idc-online.comuni-bonn.denih.gov These calculations can provide valuable information for assigning the structure and stereochemistry of complex molecules.

For cyclic alcohols, conformational flexibility plays a crucial role in determining the observed NMR spectra. Different conformers of a molecule can have distinct chemical shifts, and the experimentally observed spectrum is a population-weighted average of the spectra of the individual conformers. idc-online.comcsic.es Therefore, a thorough conformational analysis is a prerequisite for accurate NMR chemical shift prediction.

While specific predicted ¹H and ¹³C NMR chemical shifts for the conformers of this compound are not available in the provided search results, the methodology for such a study is well-established. It would involve:

A systematic search for all possible low-energy conformers of this compound.

Optimization of the geometry of each conformer using a suitable level of theory (e.g., DFT).

Calculation of the NMR shielding constants for each conformer using the GIAO method.

Conversion of the shielding constants to chemical shifts by referencing to a standard (e.g., tetramethylsilane).

Calculation of the Boltzmann-weighted average chemical shifts based on the relative energies of the conformers.

The predicted chemical shifts could then be compared with experimental data to confirm the structure and to gain insights into the conformational preferences of the molecule in solution.

Vibrational Spectroscopy (IR, Raman) Analysis of Conformers

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Computational chemistry can be used to calculate the vibrational frequencies and intensities for different conformers of a molecule, aiding in the interpretation of experimental spectra. nih.gov

For cyclic alcohols, the position of the O-H stretching frequency in the IR spectrum can be particularly informative about intramolecular interactions, such as hydrogen bonding. In a study of 3-cyclopenten-1-ol, the conformer with an intramolecular π-type hydrogen bond was found to have a lower O-H stretching frequency compared to other conformers. nih.gov Similar effects would be expected for this compound, where the hydroxyl group can potentially interact with the π-systems of the double bonds.

A computational analysis of the vibrational spectra of this compound would involve:

Identification of the stable conformers.

Calculation of the harmonic or anharmonic vibrational frequencies for each conformer at a suitable level of theory.

Simulation of the IR and Raman spectra based on the calculated frequencies and intensities.

By comparing the computed spectra with experimental data, it would be possible to identify the conformers present and to assign the observed vibrational bands to specific modes of motion.

Synthetic Utility of Cycloocta 3,5 Dien 1 Ol As a Precursor

Building Block for Complex Molecules

The strategic placement of a hydroxyl group and unsaturation within the cycloocta-3,5-dien-1-ol scaffold allows for a range of synthetic manipulations, making it an attractive starting point for the synthesis of intricate molecular structures.

Synthesis of Polycyclic Systems

This compound and its derivatives are valuable precursors for the construction of various polycyclic systems. The inherent flexibility and reactivity of the cyclooctadiene ring allow for intramolecular reactions to forge new rings, leading to complex bridged and fused bicyclic and tricyclic frameworks. A key strategy in this regard is the intramolecular Diels-Alder reaction, where the diene and a dienophile tethered to the cyclooctane (B165968) ring react to form intricate polycyclic structures with high stereocontrol. rsc.orgchemrxiv.org While direct examples starting from this compound are not extensively documented, its conversion to suitable diene-dienophile precursors is a viable synthetic route.

Furthermore, derivatives of the related 1,5-cyclooctadiene (B75094) have been utilized in scalable, cage-divergent syntheses to produce oxygen- and nitrogen-doped adamantanes and other tricyclic systems. researchgate.netontosight.ai These approaches highlight the potential of functionalized cyclooctadienes, such as this compound, to serve as starting materials for complex, three-dimensional polycyclic architectures.

A notable example of constructing a polycyclic system from a cyclooctane precursor is the synthesis of the bicyclo[5.3.1]undecan-11-one framework, a core structure found in natural products like vinigrol. nih.gov This synthesis demonstrates the feasibility of utilizing the conformational biases of an eight-membered ring to achieve highly diastereoselective reactions in the formation of a fused bicyclic system.

| Target Polycyclic System | Synthetic Strategy | Precursor Type | Reference |

| Tricyclo[5.2.1.0]decan-8-one derivative | Intramolecular Diels-Alder reaction | 4-(Pent-4-enyl)cyclopent-2-enone ethylene (B1197577) ketal | researchgate.net |

| Fused Tricyclic Amines | Cascade condensation, cyclization, cycloaddition | Tethered aldehyde with an alkene | orgsyn.org |

| 6/6/5 Fused Tricyclic Skeleton | Tandem radical cyclization | Acyclic precursor | mdpi.com |

| Heteroadamantanes | Cage-divergent synthesis | Cycloocta-1,5-diene (B8815838) | researchgate.netontosight.ai |

| Bicyclo[5.3.1]undecan-11-one | Conformational bias-driven cyclization | Cyclooctane derivative | nih.gov |

Access to Other Cyclooctane Derivatives (e.g., Cyclooctanoids)

This compound serves as a gateway to a variety of other functionalized cyclooctane derivatives, including the broad class of natural products known as cyclooctanoids. The hydroxyl group can be readily oxidized to the corresponding ketone, cycloocta-3,5-dien-1-one, providing access to a different set of synthetic transformations. nih.gov The double bonds can be selectively functionalized through reactions such as epoxidation, dihydroxylation, and hydrogenation, leading to a diverse array of substituted cyclooctanes.

The synthesis of cyclooctanoid natural products, which often feature complex stereochemistry and functional group arrays on an eight-membered ring, represents a significant synthetic challenge. researchgate.netacs.orgnih.gov While many syntheses of cyclooctanoids start from acyclic precursors or other cyclic systems, the use of a pre-formed and functionalized cyclooctane ring like this compound offers a potentially more convergent approach. For instance, the strategic functionalization of the diene system in this compound could provide access to key intermediates for the synthesis of various bicyclo[6.3.0]undecane sesquiterpenoids. nih.gov

Precursor for Dibenzo[a,e]cyclooctadienes

Dibenzo[a,e]cyclooctadienes and their derivatives are an important class of compounds with applications in ligand design and materials science. researchgate.netmdpi.com Syntheses of these compounds often involve the construction of the central eight-membered ring. One established route to a related compound, sym-dibenzo-1,5-cyclooctadiene-3,7-diyne, utilizes a multi-step sequence. nih.gov While not a direct conversion, the oxidation of this compound to cycloocten-5-one could provide an intermediate that, through a series of reactions, could be elaborated to the dibenzo[a,e]cyclooctadiene framework. A more direct, albeit multi-step, synthesis of dibenzo[a,e]cyclooctatetraene has been reported starting from the commercially available 1,5-cyclooctadiene, highlighting the utility of cyclooctadiene precursors for accessing these larger aromatic systems. researchgate.net

Chiral Pool Synthesis

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy for the asymmetric synthesis of complex molecules. mdpi.com The development of methods for the enantioselective synthesis of this compound would establish it as a valuable chiral building block.

While direct asymmetric syntheses of this compound are not yet widely reported, enzymatic resolution methods offer a promising approach to obtain it in enantiomerically enriched form. For example, the kinetic resolution of the related (Z)-cyclooct-5-ene-1,2-diol has been successfully achieved using lipases, demonstrating the potential for enzymatic methods to resolve racemic cyclooctane diols and their derivatives. acs.org Similar enzymatic resolution strategies, such as lipase-catalyzed transesterification, have been effectively applied to other cyclic diols, yielding enantiopure products that are valuable chiral building blocks. uni-muenchen.debeilstein-journals.org The successful application of such methods to this compound would unlock its potential for use in chiral pool synthesis, providing access to a range of enantioenriched complex molecules. nih.govacs.org

Intermediate in Natural Product Synthesis

The structural motifs present in this compound make it an attractive intermediate in the total synthesis of natural products, particularly those containing an eight-membered ring. A significant class of such natural products are the sesterterpenoids, which include compounds with a fused [5-8-5] tricyclic ring system, such as the ophiobolins. researchgate.net The synthesis of these complex molecules is a formidable challenge, and various strategies have been developed to construct the central eight-membered ring.

The total synthesis of (+)-ophiobolin A and its congeners has been achieved through multi-step sequences, often involving the late-stage formation of the cyclooctane ring via ring-closing metathesis or radical cyclization. The use of a pre-formed, functionalized cyclooctadiene such as this compound could offer a more convergent and efficient route to these complex natural products. Its inherent functionality could be exploited to introduce the necessary substituents and facilitate the formation of the fused cyclopentane (B165970) rings. The development of synthetic routes to sesterterpenoids and other complex natural products that utilize this compound as a key intermediate remains an active area of research.

| Natural Product Family | Core Ring System | Relevant Synthetic Strategy | Reference(s) |

| Ophiobolins | [5-8-5] Tricyclic | Radical polycyclization, Ring-closing metathesis | researchgate.net |

| Fusicoccanes | [5-8-5] Tricyclic | Ring-closing metathesis | |

| Ceroplastins | [5-8-5] Tricyclic | Stepwise ring construction | researchgate.net |

Formation of Functionalized Ring Systems for Material Science

The unique reactivity of cyclooctadiene systems also positions them as valuable monomers for the synthesis of functional polymers and materials. Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (B146475) and its derivatives is a well-established method for producing polyolefins with controlled microstructures and functionalities. rsc.org

Derivatives of this compound, where the hydroxyl group is modified or protected, could serve as functional monomers in ROMP. This would allow for the introduction of specific functionalities along the polymer backbone, leading to materials with tailored properties for various applications. For example, the polymerization of functionalized cyclooctene derivatives has been shown to produce telechelic polymers with reactive end groups, which can be further modified to create advanced materials. rsc.org

Furthermore, the synthesis of conducting polymers is an area of significant interest in materials science. nih.govnih.gov While direct polymerization of this compound to a conducting polymer has not been reported, its potential conversion to monomers suitable for this purpose is an intriguing possibility. For instance, the dibenzo[a,e]cyclooctatetraene (DBCOT) framework, which can be conceptually derived from cyclooctadiene precursors, has been incorporated into redox polymers that are attractive as negative electrode materials for rechargeable batteries. mdpi.com This suggests that functionalized cyclooctadiene systems, potentially accessible from this compound, could serve as building blocks for novel electronic materials.

Advanced Spectroscopic Characterization in Mechanistic and Conformational Research

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone in the structural analysis of cycloocta-3,5-dien-1-ol, providing unparalleled insight into its molecular framework and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra offer initial information on the chemical environment of the hydrogen and carbon atoms within the molecule. However, the complexity of the cyclooctadiene ring often leads to overlapping signals, making definitive assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY spectra would map the connectivity of protons along the carbon backbone, helping to trace the sequence of CH and CH₂ groups within the eight-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com It is instrumental in assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. princeton.edu This is crucial for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE cross-peaks can distinguish between different diastereomers or reveal the relative orientation of the hydroxyl group with respect to the protons on the cyclooctadiene ring.

Table 1: Representative 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies J-coupled protons, establishing proton connectivity through bonds. sdsu.edu |

| HSQC | ¹H – ¹³C (¹J) | Correlates protons to their directly attached carbons. sdsu.eduyoutube.com |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Shows long-range correlations between protons and carbons, aiding in skeletal assembly. sdsu.eduyoutube.com |

| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity of protons, crucial for stereochemical and conformational analysis. princeton.edu |

The flexible eight-membered ring of this compound can exist in multiple conformations that are often in rapid equilibrium at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange process may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of exchange increases, leading to broadening of the signals and eventually their coalescence into a time-averaged spectrum. Analysis of these temperature-dependent spectral changes can provide quantitative information about the energetics of the conformational interchange, such as the activation energy (ΔG‡) for the process.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a vital analytical technique for monitoring the progress of reactions involving this compound and for identifying the resulting products. By providing information about the molecular weight and fragmentation pattern of the compounds present in a reaction mixture, MS allows for the rapid detection of reactants, intermediates, and products. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating complex mixtures and identifying individual components. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of functional groups (e.g., the hydroxyl group) or cleavage of the cyclooctadiene ring. This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification.

X-ray Crystallography for Solid-State Structure Determination

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric excess (ee) of a sample. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. fz-juelich.de

Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fz-juelich.de Enantiomers will produce mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess can be quantified. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers give rise to mirror-image ORD curves, which can be used to determine the enantiomeric purity of a sample.

These techniques are critical for characterizing the stereochemical outcome of enantioselective reactions that produce this compound and for ensuring the quality of enantiomerically enriched samples. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Cycloocta-3,5-dien-1-ol?

- Methodological Answer : Synthesize this compound via catalytic hydrogenation or photochemical methods, ensuring stereochemical control. Characterize using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional groups. Provide detailed reaction conditions (solvent, temperature, catalyst) and purity validation via HPLC or GC-MS. For reproducibility, include step-by-step procedures and raw spectral data in supplementary materials .

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies, frontier molecular orbitals, and transition states. Compare computed spectral data (e.g., NMR chemical shifts) with experimental results to validate models. Address discrepancies by refining basis sets or solvation models .

Q. What are the best practices for documenting experimental data to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, characterization data, and instrument parameters. Limit main text to critical compounds; archive redundant data (e.g., minor byproducts) in supplementary files with clear cross-referencing .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform iterative analysis by varying experimental conditions (e.g., solvent polarity, temperature) to isolate confounding factors. Use 2D NMR (COSY, NOESY) to clarify stereochemical ambiguities. Cross-validate findings with independent techniques like X-ray crystallography or mass spectrometry .

Q. What statistical methods optimize reaction conditions for high-yield this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) frameworks (e.g., factorial design) to screen variables (catalyst loading, reaction time). Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions. Validate predictions with triplicate runs .

Q. How to design kinetic studies to elucidate the mechanism of this compound in [4+2] cycloaddition reactions?

- Methodological Answer : Conduct time-resolved UV-Vis or in-situ NMR experiments to monitor intermediate formation. Calculate rate constants under varying temperatures (Arrhenius analysis) and pressures. Compare experimental activation parameters with DFT-predicted transition states .

Data Reporting and Synthesis Challenges

Q. How to address discrepancies between computational predictions and experimental outcomes in this compound studies?

- Methodological Answer : Reassess model assumptions (e.g., solvent effects, conformational flexibility). Use multi-reference methods (CASSCF) for systems with strong electron correlation. Publish negative results and computational limitations transparently to guide future studies .

Q. What strategies ensure robust structural validation of novel this compound analogs?

- Methodological Answer : Combine orthogonal techniques: X-ray crystallography for absolute configuration, ECD spectroscopy for enantiomeric excess, and isotopic labeling to trace reaction pathways. Cross-reference with literature data for analogous compounds .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.